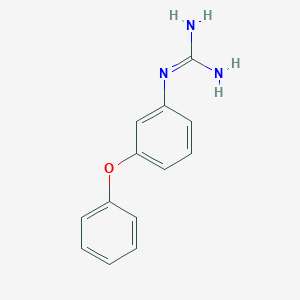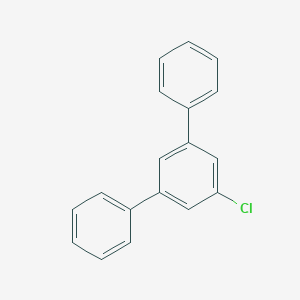![molecular formula C18H22N2O2 B173633 N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide CAS No. 31416-65-6](/img/structure/B173633.png)
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide, also known as lidocaine, is a local anesthetic and antiarrhythmic drug. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine is widely used in medicine and dentistry to numb tissue and relieve pain during procedures. It is also used to treat irregular heartbeats and ventricular tachycardia.
Wirkmechanismus
Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. It also has antiarrhythmic effects by blocking sodium channels in the heart, which can help restore normal heart rhythm.
Biochemical and physiological effects:
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Lidocaine can also cause CNS depression, leading to drowsiness and sedation. In high doses, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide can cause seizures and respiratory depression.
Vorteile Und Einschränkungen Für Laborexperimente
Lidocaine is widely used in laboratory experiments due to its ability to block sodium channels. It is particularly useful in electrophysiology experiments. However, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide can have off-target effects on other ion channels, which can complicate experiments.
Zukünftige Richtungen
There are many potential future directions for N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide research. One area of interest is the development of more selective sodium channel blockers, which could have fewer off-target effects. Another area of interest is the use of N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide in combination with other drugs to enhance its effects. Finally, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide could be studied for its potential use in treating other conditions, such as neuropathic pain and epilepsy.
Synthesemethoden
Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with N,N-dimethylethanolamine to form N-[2-(dimethylamino)ethyl]-2-chloroacetamide. Finally, this compound is treated with sodium hydroxide to form N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide.
Wissenschaftliche Forschungsanwendungen
Lidocaine has been extensively studied for its use in anesthesia and pain management. It is commonly used in dental procedures, minor surgeries, and dermatology. Lidocaine has also been studied for its antiarrhythmic effects, particularly in the treatment of ventricular tachycardia.
Eigenschaften
CAS-Nummer |
31416-65-6 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H22N2O2/c1-20(2)14-13-19-17(21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,22H,13-14H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
KCAHVQJFKHLCFY-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)





![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)
